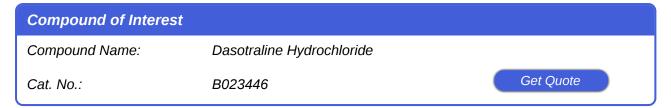


Early-Phase Clinical Trial Results for Dasotraline Hydrochloride: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

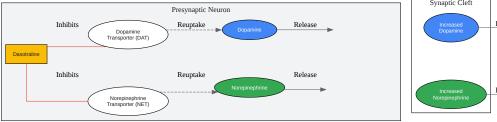
Introduction

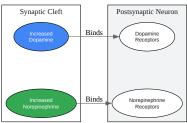
Dasotraline hydrochloride is a novel dopamine and norepinephrine reuptake inhibitor (DNRI) investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge-Eating Disorder (BED).[1][2] Its distinct pharmacokinetic profile, characterized by a slow absorption and long elimination half-life, allows for stable plasma concentrations over a 24-hour period with once-daily dosing.[3] This technical guide provides a comprehensive summary of the early-phase clinical trial results for dasotraline, focusing on its pharmacokinetics, efficacy, and safety in various patient populations. Note that in May 2020, the development program for dasotraline was halted, and New Drug Applications (NDAs) for ADHD and BED were withdrawn.[1]

Mechanism of Action

Dasotraline functions as a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1] By blocking these transporters in the presynaptic terminal, dasotraline increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission. This dual mechanism is believed to be responsible for its therapeutic effects in ADHD and BED. Unlike amphetamine-based stimulants, dasotraline does not induce the release of dopamine, which may lower its potential for abuse.[1]







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Dasotraline's Mechanism of Action

Pharmacokinetic Profile

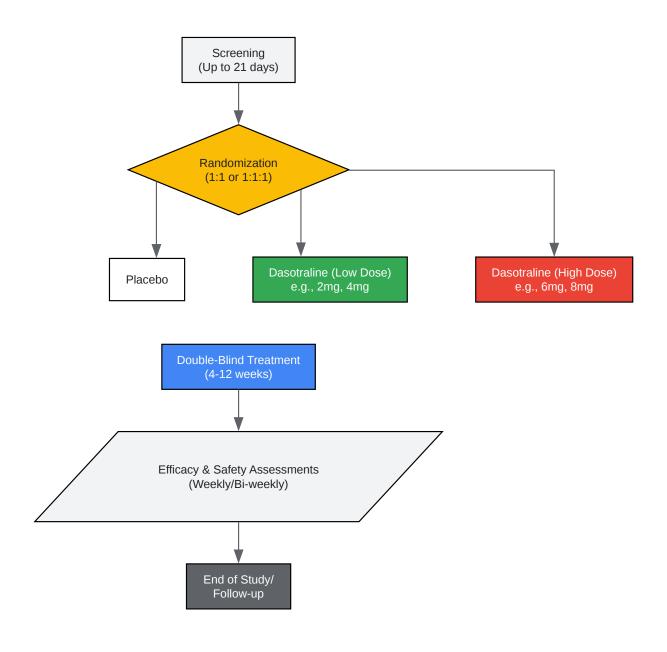
Dasotraline exhibits a unique pharmacokinetic profile with slow absorption and a long elimination half-life, leading to stable plasma concentrations over a 24-hour dosing interval.

Parameter	Value	Source
Absorption	Slow	[3]
Elimination Half-Life	47-77 hours	[3]
Time to Steady State	Approximately 10 days	[3]
Dopamine Transporter (DAT) Occupancy	~50% at 4.5 ng/mL plasma concentration	[3]
Serotonin Transporter (SERT) Occupancy	No significant occupancy	[3]

Experimental Protocols



The early-phase clinical trials for dasotraline were typically randomized, double-blind, placebocontrolled studies conducted in outpatient settings.



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Generalized Clinical Trial Workflow for Dasotraline

Key Methodological Components:



- Patient Population: Adults (18-55 years) or children/adolescents (6-12 years) with a DSM-IV-TR or DSM-5 diagnosis of ADHD or BED.[4][5][6]
- Inclusion Criteria: Typically included a baseline severity score on a relevant scale, such as the ADHD Rating Scale, Version IV (ADHD RS-IV) total score of ≥ 26 for adults with ADHD.
 [6]
- Exclusion Criteria: Common exclusions were other primary psychiatric disorders (e.g., bipolar disorder, psychosis), recent substance abuse, and use of other psychotropic medications.[4]
- Study Design: Randomized, double-blind, multicenter, placebo-controlled, parallel-group, and fixed-dose or flexible-dose designs were utilized.[4][5]
- Treatment Duration: Ranged from 4 to 12 weeks of double-blind treatment.[1][7]
- Dosage: Fixed or flexible daily doses typically ranged from 2 mg to 8 mg.[1][7]
- Primary Efficacy Endpoints:
 - For ADHD: Change from baseline in the ADHD RS-IV total score.[4]
 - For BED: Change from baseline in the number of binge-eating days per week.
- Secondary Efficacy Endpoints: Included the Clinical Global Impression, Severity (CGI-S)
 scale and other relevant disorder-specific scales.[4][7]
- Safety Assessments: Monitored adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests.[4][7]

Efficacy Results Attention-Deficit/Hyperactivity Disorder (ADHD) in Adults



Study Endpoint	Dasotraline 4 mg/day	Dasotraline 8 mg/day	Placebo	p-value (vs. Placebo)	Source
Change in ADHD RS-IV Total Score (4 weeks)	-12.4	-13.9	-9.7	8 mg: 0.019; 4 mg: 0.076	[3]
Change in Modified CGI- S Score (4 weeks)	-1.1	-1.1	-0.7	8 mg: 0.013; 4 mg: 0.021	[3]
Responder Rate (≥30% reduction in ADHD RS-IV)	49.1%	52.3%	38.2%	8 mg: 0.029; 4 mg: 0.109	[4]

Attention-Deficit/Hyperactivity Disorder (ADHD) in

Children (6-12 years)

Study Endpoint	Dasotraline 2 mg/day	Dasotraline 4 mg/day	Placebo	p-value (vs. Placebo)	Source
Change in ADHD RS-IV- HV Total Score (6 weeks)	-11.8	-17.5	-11.4	4 mg: <0.001; 2 mg: not significant	[8]
Improvement in CGI-S Score	Not significant	Significant	-	4 mg: Significant	[8]

Binge-Eating Disorder (BED) in Adults

A flexible-dose (4, 6, or 8 mg/day) study showed a significant reduction in binge-eating days per week compared to placebo.[7] A subsequent fixed-dose study provided further insights.



Study Endpoint (12 weeks)	Dasotraline 4 mg/day	Dasotraline 6 mg/day	Placebo	p-value (vs. Placebo)	Source
Change in Binge-Eating Days per Week	-3.21	-3.47	-2.92	6 mg: 0.0045; 4 mg: not significant	[9]
Improvement in BE-CGI-S Score	Effect Size: 0.27	Effect Size: 0.37	-	-	[9]
Improvement in YBOCS-BE Total Score	Effect Size: 0.29	Effect Size: 0.43	-	-	[9]

Safety and Tolerability

Dasotraline was generally well-tolerated in early-phase trials. The most commonly reported adverse events were consistent with the known effects of dopamine and norepinephrine reuptake inhibitors.

Adverse Event	Dasotraline Frequency	Placebo Frequency	Source
Insomnia	44.6% (BED study)	8.1% (BED study)	[7]
Dry Mouth	27.4% (BED study)	5.0% (BED study)	[7]
Decreased Appetite	19.7% (BED study)	6.9% (BED study)	[7]
Anxiety	17.8% (BED study)	2.5% (BED study)	[7]
Nausea	Reported as frequent	-	[3]
Irritability	Reported in pediatric studies	-	[8]
Decreased Weight	Reported in pediatric studies	-	[8]



Discontinuation rates due to adverse events were higher in the dasotraline groups compared to placebo. In an adult ADHD study, discontinuation rates were 10.3% for the 4 mg/day group and 27.8% for the 8 mg/day group.[3]

Conclusion

Early-phase clinical trials demonstrated that dasotraline, a novel dopamine and norepinephrine reuptake inhibitor with a long half-life, showed potential efficacy in treating adult and pediatric ADHD, as well as adult BED.[1][3][7][8] The 8 mg/day dose appeared most effective for adult ADHD, while the 4 mg/day dose was effective in children with ADHD.[3][8] For BED, the 6 mg/day dose showed a significant reduction in binge-eating days.[9] The safety profile was characterized by common side effects such as insomnia, decreased appetite, and dry mouth.[3] [7] Despite these promising early results, further clinical studies were deemed necessary to support regulatory approval, and the development program was ultimately discontinued.[1]

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